4-Chloro-7-iodo-2-methylquinoline
Description
4-Chloro-7-iodo-2-methylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at position 4, iodine at position 7, and a methyl group at position 2. Its molecular formula is C₁₀H₇ClIN, with a molecular weight of 333.55 g/mol (predicted) . The iodine and chlorine substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
143946-47-8 |
|---|---|
Molecular Formula |
C10H7ClIN |
Molecular Weight |
303.52 g/mol |
IUPAC Name |
4-chloro-7-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H7ClIN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3 |
InChI Key |
LLBYZZCOVUGZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-3-iodo-7-methoxy-2-methylquinoline (CAS 1431363-64-2)
- Structure : Chlorine (position 4), iodine (position 3), methoxy (position 7), methyl (position 2).
- Molecular Formula: C₁₁H₉ClINO.
- Key Differences: The iodine at position 3 instead of 7 reduces steric hindrance near the quinoline core. The methoxy group at position 7 enhances solubility compared to iodine but decreases electrophilicity.
- Applications : Likely used in catalytic reactions due to its electron-donating methoxy group .
4-Chloro-3-iodo-2-methylquinoline (CAS 1033931-93-9)
- Structure : Chlorine (position 4), iodine (position 3), methyl (position 2).
- Molecular Formula : C₁₀H₇ClIN.
- Key Differences : Lacking substituents at position 7, this compound exhibits simpler reactivity profiles. The iodine at position 3 may favor electrophilic substitution at position 7.
- Synthesis: Halogenation of 2-methylquinoline precursors, as inferred from related methods .
7-Chloro-2-methylquinolin-4-amine (CAS 68017-47-0)
- Structure : Chlorine (position 7), methyl (position 2), amine (position 4).
- Molecular Formula : C₁₀H₉ClN₂.
- Key Differences : The amine group at position 4 enables hydrogen bonding, enhancing interactions in biological systems. This contrasts with the chlorine at position 4 in the target compound, which increases lipophilicity .
Physicochemical Properties
Notes:
- The higher density and boiling point of this compound compared to its analogues are attributed to iodine's large atomic radius and polarizability .
- The logP value (2.59) suggests moderate lipophilicity, making it suitable for membrane penetration in drug design.
Antiparasitic Activity
- This compound: Limited direct data, but iodine's electronegativity may enhance binding to parasitic enzymes compared to chlorine or methoxy groups .
- 7-Chloro-4-aminoquinoline Derivatives: Demonstrated antiplasmodial activity (IC₅₀ = 0.12 μM against Plasmodium falciparum), with the amine group critical for targeting heme detoxification pathways .
Anticancer Potential
- 7-Chloro-4-thioalkylquinoline Derivatives: Show antiproliferative activity (IC₅₀ = 3.8–12.4 μM against MCF-7 breast cancer cells). The thioalkyl group enhances DNA intercalation, a feature absent in iodinated analogues .
Insights :
- The target compound likely requires sequential halogenation (chlorine first, then iodine) to avoid steric clashes.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce methyl or iodine groups, as seen in related quinoline syntheses .
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